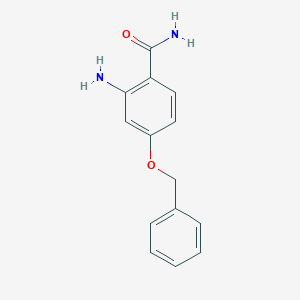
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone is a synthetic organic compound that features a cyclohexanone core substituted with a hydroxy group and a thiazole ring bearing a methanesulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone typically involves multi-step organic reactions. A possible synthetic route could start with the cyclohexanone core, which undergoes functionalization to introduce the hydroxy group and the thiazole ring. The methanesulfonyl group can be introduced via sulfonation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ketone group in the cyclohexanone core can be reduced to a secondary alcohol.
Substitution: The thiazole ring can undergo various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., methanesulfonyl chloride).
Major Products
- Oxidation of the hydroxy group yields ketones or carboxylic acids.
- Reduction of the ketone group yields secondary alcohols.
- Substitution reactions on the thiazole ring yield various substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The methanesulfonyl group could play a role in enhancing the compound’s binding affinity or specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-(2-methylthiazol-5-yl)-cyclohexanone: Similar structure but with a methyl group instead of a methanesulfonyl group.
4-Hydroxy-4-(2-chlorothiazol-5-yl)-cyclohexanone: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 4-Hydroxy-4-(2-(methylsulfonyl)thiazol-5-yl)cyclohexanone may confer unique properties, such as increased solubility or enhanced reactivity, compared to its analogs.
Eigenschaften
Molekularformel |
C10H13NO4S2 |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
4-hydroxy-4-(2-methylsulfonyl-1,3-thiazol-5-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H13NO4S2/c1-17(14,15)9-11-6-8(16-9)10(13)4-2-7(12)3-5-10/h6,13H,2-5H2,1H3 |
InChI-Schlüssel |
LZABXQQOXKTKOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C(S1)C2(CCC(=O)CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenyl)methyl]-4-(3-chloropropyl)piperazine](/img/structure/B8599964.png)






![Methyl 4'-amino-2'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8600004.png)





